molecular formula C16H24N6O5 B012075 Glycyl-phenylalanyl-glycine-semicarbazone CAS No. 102579-48-6

Glycyl-phenylalanyl-glycine-semicarbazone

Cat. No. B012075
M. Wt: 320.35 g/mol
InChI Key: ZNIYCCLYIQNYLQ-TUVHXFJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-phenylalanyl-glycine-semicarbazone (Gly-Phe-Gly-SC) is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It is a semicarbazone derivative of glycyl-phenylalanyl-glycine, which is a tripeptide found in various biological systems. Gly-Phe-Gly-SC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Application in Antibody-Drug Conjugates (ADCs)

Specific Scientific Field

The specific scientific field is Chemical Biology and Synthetic Biology .

Comprehensive and Detailed Summary of the Application

Antibody-drug conjugates (ADCs) are a class of therapeutics that combine the specificity of antibodies with the potency of cytotoxic drugs . They require a linker that provides a stable linkage between cytotoxic drugs and antibodies, while conjugating in a biologically benign, fast, and selective fashion .

Detailed Description of the Methods of Application or Experimental Procedures

The development of ADCs involves the modification of native amino acids on peptides or proteins and their applicability to ADC linker . The linker technology is crucial as it connects biomolecules with payloads in a selective and efficient fashion .

Thorough Summary of the Results or Outcomes Obtained

The development of novel organic synthesis can solve the problems of traditional linker technology . The review introduces and analyses the current developments in the modification of native amino acids on peptides or proteins and their applicability to ADC linker .

However, compounds with similar structures have been used in various fields of scientific research. For instance, semicarbazone derivatives have been synthesized through one-pot reactions of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in MeOH . These compounds have potential applications in medicinal chemistry due to their biological activities.

Future Directions

: Kang, M. S., Kong, T. W. S., Khoo, J. Y. X., & Loh, T.-P. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Science, 12, 13613. DOI: 10.1039/d1sc02973h : Kang, M. S., Kong, T. W. S., Khoo, J. Y. X., & Loh, T.-P. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Science, 12. Link

properties

IUPAC Name

(2S)-N-(2-aminoacetyl)-2-[[(2E)-2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O3/c15-9-12(21)19-13(22)11(8-10-4-2-1-3-5-10)17-6-7-18-20-14(16)23/h1-5,7,11,17H,6,8-9,15H2,(H3,16,20,23)(H,19,21,22)/b18-7+/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIYCCLYIQNYLQ-TUVHXFJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(=O)CN)NCC=NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC(=O)CN)NC/C=N/NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-N-(2-aminoacetyl)-2-[[(2E)-2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide

CAS RN

102579-48-6
Record name Glycyl-phenylalanyl-glycine-semicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102579486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
CR Caffrey, A Ruppel - The Journal of parasitology, 1997 - JSTOR
… Affinit chromatography with the mammalian cathepsin B inhibitor glycyl-phenylalanyl-glycine-semicarbazone purified a protein that was identified by N-terminal sequencing as Sj31. …
Number of citations: 23 www.jstor.org

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